molecular formula C19H17NO B7450699 1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile

1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B7450699
M. Wt: 275.3 g/mol
InChI Key: KAWULPINPUOTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile is not fully understood, although it is believed to act by inhibiting various cellular pathways involved in disease progression. This compound has been shown to have potent antitumor activity, and may work by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, this compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful treatment for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile in lab experiments is its potent activity against cancer cells. This compound has been shown to be effective against a variety of cancer types, making it a potentially useful tool for cancer research. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research involving 1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile. Some possible areas of investigation include:
1. Further studies of the compound's mechanism of action, which could lead to the development of more targeted and effective treatments for cancer and other diseases.
2. Investigation of the compound's potential use in combination with other drugs or therapies, which could enhance its effectiveness and reduce potential side effects.
3. Development of new synthesis methods for the compound, which could make it more accessible for use in lab experiments and potential clinical applications.
4. Investigation of the compound's potential use in other fields of research, such as materials science or environmental science.

Synthesis Methods

The synthesis of 1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile involves several steps, including the reaction of 3,4-dihydroisocoumarin with phenylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with cyclopropanecarbonitrile to yield the final product.

Scientific Research Applications

1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile has been studied extensively for its potential use as a research tool in various fields. In medicinal chemistry, this compound has been investigated for its potential use as an anticancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-13-19(7-8-19)18-3-1-2-14(11-18)15-4-5-17-12-21-9-6-16(17)10-15/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWULPINPUOTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)C3=CC(=CC=C3)C4(CC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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